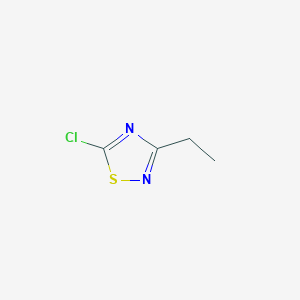

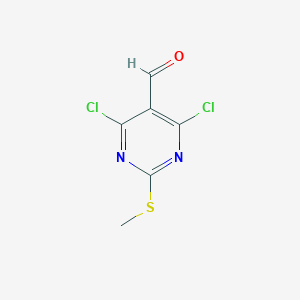

5-Cloro-3-etil-1,2,4-tiadiazol

Descripción general

Descripción

5-Chloro-3-ethyl-1,2,4-thiadiazole (CET) is a heterocyclic compound containing both a five-membered ring and a four-membered ring. It is an important intermediate in the synthesis of various compounds, and has been extensively studied in the fields of organic chemistry and pharmaceuticals. CET has a range of applications in the pharmaceutical and chemical industries, and has been used in the synthesis of a variety of drugs.

Aplicaciones Científicas De Investigación

Síntesis de derivados de indol

5-Cloro-3-etil-1,2,4-tiadiazol se puede utilizar en la síntesis de derivados de indol . Los indoles son sistemas heterocíclicos importantes en los productos naturales y los fármacos. Juegan un papel crucial en la biología celular y tienen diversas propiedades biológicamente vitales .

Tratamiento de células cancerosas

Los derivados de indol, que se pueden sintetizar utilizando this compound, se han aplicado como compuestos biológicamente activos para el tratamiento de células cancerosas . Han atraído una atención creciente en los últimos años debido a su potencial en el tratamiento del cáncer .

Actividad antimicrobiana

La porción 1,3,4-tiadiazol, que incluye this compound, tiene varias actividades biológicas, incluida la actividad antimicrobiana . Esto lo convierte en un candidato potencial para el desarrollo de nuevos agentes antimicrobianos .

Propiedades citotóxicas

Los derivados de 1,3,4-tiadiazol, incluido this compound, han mostrado propiedades citotóxicas . La naturaleza del sustituyente en el anillo de fenilo C-5 de los 1,3,4-tiadiazoles es importante para su actividad citotóxica .

Actividad antiviral

Los derivados de 1,3,4-tiadiazol se han utilizado en la síntesis de medicamentos antivirales . Estos compuestos tienen la capacidad de interrumpir los procesos relacionados con la replicación del ADN, lo que les permite inhibir la replicación de las células bacterianas y virales

Safety and Hazards

Direcciones Futuras

While specific future directions for 5-Chloro-3-ethyl-1,2,4-thiadiazole are not mentioned in the literature I retrieved, thiadiazole derivatives are a topic of ongoing research due to their wide range of potential pharmacological activities . Further studies could explore the synthesis, properties, and potential applications of 5-Chloro-3-ethyl-1,2,4-thiadiazole and related compounds.

Mecanismo De Acción

Target of Action

Compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial effects . These activities suggest that 5-Chloro-3-ethyl-1,2,4-thiadiazole may interact with various targets, depending on the specific biological context.

Mode of Action

1,3,4-thiadiazole derivatives are known to disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells . This suggests that 5-Chloro-3-ethyl-1,2,4-thiadiazole may interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by 1,3,4-thiadiazole derivatives , it is likely that this compound affects multiple pathways, potentially including those involved in cell growth, inflammation, and immune response.

Pharmacokinetics

Due to the mesoionic nature of the thiadiazole ring, these compounds are generally able to cross cellular membranes, suggesting good bioavailability .

Result of Action

Based on the known activities of 1,3,4-thiadiazole derivatives, this compound may exert effects such as inhibition of cell growth, modulation of immune response, and alteration of metabolic processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Chloro-3-ethyl-1,2,4-thiadiazole. For instance, the compound should be stored and handled in a well-ventilated area to avoid dust formation and inhalation . Additionally, it should be kept away from strong oxidizing agents and high temperatures or fire sources to prevent potential hazards .

Análisis Bioquímico

Biochemical Properties

The nature of these interactions is largely dependent on the specific structure and functional groups present in the thiadiazole compound .

Cellular Effects

Thiadiazole derivatives have been shown to exert a broad spectrum of biological activities, including anticancer effects . These effects are likely due to the ability of thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .

Molecular Mechanism

Thiadiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Thiadiazole derivatives are known to interact with various enzymes and cofactors .

Propiedades

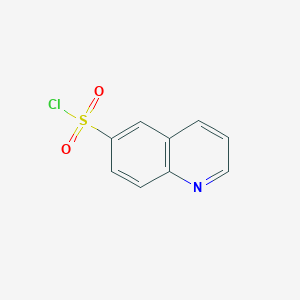

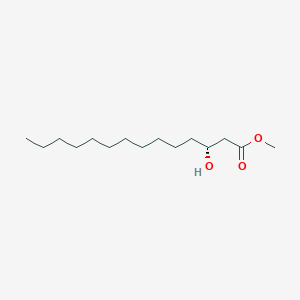

IUPAC Name |

5-chloro-3-ethyl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2S/c1-2-3-6-4(5)8-7-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPLNDNOAIZDHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NSC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563759 | |

| Record name | 5-Chloro-3-ethyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101258-23-5 | |

| Record name | 5-Chloro-3-ethyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B16839.png)